Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 . It is also known by other names such as 1-Boc-Azetidine-3-yl-methanol, 1-BOC-AZETIDINE-3-YL METHANOL, and 1-Boc-azetidine-3-ylmethanol .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h7,11H,4-6H2,1-3H3
. This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. Physical and Chemical Properties Analysis
The molecular weight of this compound is 187.24 g/mol . It has a computed XLogP3-AA value of 0.5, which is a measure of its hydrophobicity .Scientific Research Applications
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids
Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate is used in the synthesis of enantiopure azetidine-2-carboxylic acids, which are vital for studying the influence of conformation on peptide activity. This process involves various chemical modifications and is essential for creating specific amino acid-Aze chimeras (Sajjadi & Lubell, 2008).
Diastereoselective α-Alkylation of Borane Azetidine-2-Carboxylic Acid Esters
This compound is also involved in the base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters. Utilizing diastereomerically pure borane complexes as substrates significantly improves the yields and diastereoselectivities of α-alkylated products, which are valuable in the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).
Investigative Anticancer Agent Synthesis
Interestingly, derivatives of this compound have been explored in the synthesis of investigative anticancer agents. The structural transformation of this compound plays a role in increasing crystal density and changing molecular conformation, which are critical aspects in understanding its biological activity (Deschamps, Cannizzo, & Straessler, 2013).
Synthesis of Bifunctional tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
This compound is pivotal in synthesizing tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, offering a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems. The synthesis routes described are efficient and scalable, demonstrating the compound's potential in medicinal chemistry (Meyers et al., 2009).
Properties
IUPAC Name |
tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-4-10(5-11,6-12)7-13/h12-13H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXAFYOXCGGDFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016233-08-1 | |
Record name | tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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